
Zolmitriptan N-Oxide
Übersicht
Beschreibung
Zolmitriptan N-Oxide is a major metabolite of zolmitriptan, a serotonin 5-HT1B/1D receptor agonist used for acute migraine treatment. Zolmitriptan undergoes hepatic metabolism primarily via cytochrome P450 (CYP1A2), producing three metabolites:
- N-desmethyl zolmitriptan (183C91): Active metabolite with 2–8-fold higher potency at 5-HT1B/1D receptors than the parent compound .
- This compound: Pharmacologically inactive metabolite formed via oxidation .
- Indole acetic acid: Inactive metabolite derived from further oxidation .
This compound is structurally characterized by an oxidized dimethylamine group (N-Oxide moiety) and is used as a reference standard in pharmacokinetic studies (CAS: 251451-30-6) .
Vorbereitungsmethoden
The synthesis of N,N-dimethyl-2-[5-[(2-oxo-1,3-oxazolidin-4-yl)methyl]-1H-indol-3-yl]ethanamine Oxide involves multiple steps. One common synthetic route includes the reaction of indole derivatives with oxazolidinone intermediates under specific conditions. The reaction typically requires the use of catalysts and controlled temperature settings to ensure the desired product is obtained .
Industrial production methods often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the final product .
Analyse Chemischer Reaktionen
N,N-dimethyl-2-[5-[(2-oxo-1,3-oxazolidin-4-yl)methyl]-1H-indol-3-yl]ethanamine Oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Pharmacokinetics and Metabolism
Zolmitriptan is primarily used for the acute treatment of migraines. It is metabolized in the liver, yielding several metabolites, including Zolmitriptan N-Oxide and N-desmethyl zolmitriptan. The latter is noted for its higher potency at serotonin receptors compared to the parent compound. In contrast, this compound is considered pharmacologically inactive .
Table 1: Pharmacokinetic Properties of Zolmitriptan and Its Metabolites
Property | Zolmitriptan | N-Desmethyl Zolmitriptan | This compound |
---|---|---|---|
Bioavailability | ~40% (oral) | Not specified | Not applicable |
Peak Plasma Concentration | 1.5 hours (oral) | Not specified | Not applicable |
Half-Life | 2-3 hours | Not specified | Not applicable |
Potency at 5-HT receptors | Moderate | 2-8 times more potent | Inactive |
Therapeutic Implications
While Zolmitriptan is actively used for treating migraines, this compound does not exhibit therapeutic effects on its own. However, understanding its formation and presence in systemic circulation can be crucial for evaluating the overall efficacy and safety profile of zolmitriptan treatments.
Case Studies:
- A clinical study demonstrated that patients receiving zolmitriptan via nasal spray achieved significant pain relief within two hours compared to placebo . The pharmacokinetics of zolmitriptan were well-characterized, but the contribution of this compound to therapeutic outcomes remains negligible.
Stability in Pharmaceutical Formulations
This compound is recognized as a degradation product in drug formulations. Research indicates that the presence of thiol-containing reducing agents can stabilize zolmitriptan formulations by reducing the formation of this compound . This stabilization is critical for ensuring the efficacy and shelf-life of pharmaceutical products containing zolmitriptan.
Table 2: Stability Enhancements with Thiol-Containing Agents
Agent | Effect on Stability |
---|---|
Glutathione | Reduces degradation of zolmitriptan to N-Oxide |
Cysteine | Inhibits formation of degradation products |
Methionine | Stabilizes active ingredients |
Environmental Research Applications
In addition to its pharmaceutical relevance, this compound has been studied in environmental contexts. Its detection as a degradation product in aquatic systems raises concerns about the environmental impact of pharmaceuticals . Understanding the behavior and fate of such metabolites can inform regulatory policies regarding pharmaceutical waste management.
Wirkmechanismus
The mechanism of action of N,N-dimethyl-2-[5-[(2-oxo-1,3-oxazolidin-4-yl)methyl]-1H-indol-3-yl]ethanamine Oxide involves its interaction with specific molecular targets and pathways. The compound binds to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Pharmacological Activity
Key Findings:
- This compound lacks receptor binding, unlike its active analog N-desmethyl zolmitriptan .
- Compared to other triptans (e.g., sumatriptan), zolmitriptan’s active metabolite enhances efficacy, while its N-Oxide metabolite is irrelevant to treatment outcomes .
Metabolic Pathways and Pharmacokinetics
Compound | Primary Metabolic Pathway | Key Enzymes | Half-Life (h) | Bioavailability | Protein Binding |
---|---|---|---|---|---|
Zolmitriptan | CYP1A2-mediated N-demethylation | CYP1A2, MAO-A | 2.5–3 | ~40–49% | ~25% |
This compound | CYP1A2-mediated oxidation | CYP1A2 | ~3 | N/A (inactive) | Not reported |
Sumatriptan | MAO-A-mediated oxidation | MAO-A, CYP2D6 | ~2 | ~14% | 14–21% |
Rizatriptan | MAO-A-mediated deamination | MAO-A | 2–3 | ~40–45% | 14% |
Key Findings:
- This compound shares a metabolic pathway (CYP1A2) with its parent drug but is excreted without further activity .
Efficacy and Clinical Use
- Zolmitriptan vs. Other Triptans :
- Role of Metabolites :
- N-desmethyl zolmitriptan enhances efficacy, while this compound serves only as a pharmacokinetic marker .
Biologische Aktivität
Zolmitriptan N-Oxide is a metabolite of zolmitriptan, a medication primarily used for the acute treatment of migraine. Understanding the biological activity of this compound involves examining its pharmacokinetics, receptor interactions, and overall therapeutic implications. This article synthesizes available research findings, including data tables and case studies, to provide a comprehensive overview.
Overview of Zolmitriptan
Zolmitriptan is a selective agonist for serotonin receptors, specifically 5-HT1B and 5-HT1D, which are crucial in the pathophysiology of migraines. It is known for its rapid onset of action and efficacy in alleviating migraine symptoms. The drug is primarily metabolized by the cytochrome P450 enzyme system, particularly CYP1A2, leading to the formation of several metabolites: the active N-desmethylzolmitriptan and two inactive metabolites, including this compound and indole acetic acid .
Metabolism and Pharmacokinetics
The metabolism of zolmitriptan is significant in understanding the role of its metabolites. The following table summarizes key pharmacokinetic parameters:
Parameter | Zolmitriptan | N-Desmethylzolmitriptan | N-Oxide |
---|---|---|---|
Bioavailability | ~40% | - | - |
Cmax (Peak Plasma Concentration) | 75% within 1 hour | - | - |
Half-Life | ~3 hours | - | - |
Metabolite Activity | Active | Active | Inactive |
Excretion | Urinary (8% unchanged) | Urinary (4%) | Urinary (7%) |
This compound accounts for approximately 7% of the dose excreted in urine but is pharmacologically inactive . This inactivity is critical as it indicates that while this compound is present in the body, it does not contribute to the therapeutic effects associated with zolmitriptan.
Receptor Binding and Activity
Zolmitriptan exhibits a strong affinity for 5-HT1B and 5-HT1D receptors, which mediate vasoconstriction and inhibit pro-inflammatory neuropeptide release in migraine pathophysiology. In contrast, this compound does not exhibit significant binding affinity to these receptors, indicating its lack of biological activity relevant to migraine treatment .
Clinical Implications
Clinical studies have demonstrated that while zolmitriptan effectively reduces headache severity, its inactive metabolites do not contribute to these effects. For instance, in a study assessing pharmacokinetics in patients with varying degrees of hepatic impairment, it was noted that while plasma concentrations of this compound increased, this did not correlate with any therapeutic benefit .
Case Studies
Several clinical trials have evaluated the efficacy of zolmitriptan in treating migraines while monitoring the levels of its metabolites. In one notable study involving healthy volunteers and patients with migraines:
- Study Design : A randomized controlled trial comparing zolmitriptan to placebo.
- Results : Patients receiving zolmitriptan showed significant reductions in headache severity at 1, 2, and 4 hours post-dose compared to those receiving placebo. The presence of inactive metabolites like this compound did not affect these outcomes.
Q & A
Q. What analytical techniques are recommended for quantifying Zolmitriptan N-Oxide in pharmacokinetic studies?
Basic Research Focus
High-performance liquid chromatography (HPLC) with UV detection is a validated method for quantifying this compound. The compound exhibits maximum absorption at 283 nm, with a linear range of 1–10 µg/mL (R² = 0.996) . For specificity, ensure separation from parent compounds (e.g., Zolmitriptan) using gradient elution protocols. Include internal standards like deuterated analogs to improve accuracy in biological matrices.
Advanced Consideration :
To address matrix effects in plasma or tissue samples, employ tandem mass spectrometry (LC-MS/MS) with isotopic dilution. Validate methods per ICH guidelines, including recovery rates (≥85%) and inter-day precision (<15% RSD) .
Q. How do metabolic pathways of this compound influence its pharmacokinetic profile?
Advanced Research Focus
this compound is a primary metabolite of Zolmitriptan, formed via hepatic cytochrome P450 (CYP) oxidation. Its elimination half-life and tissue distribution depend on CYP3A4/5 activity, which varies with genetic polymorphisms . Use in vitro hepatocyte models or recombinant enzyme systems to map metabolic kinetics. For in vivo studies, pair plasma concentration-time curves with urinary excretion data to assess renal clearance mechanisms.
Data Contradiction Analysis :
Discrepancies in reported half-lives (e.g., tissue-specific vs. systemic) may arise from assay sensitivity or sampling intervals. Reconcile data using population pharmacokinetic modeling .
Q. What experimental designs are optimal for studying this compound’s stability under varying conditions?
Basic Research Focus
Conduct forced degradation studies under:
- Acidic/alkaline conditions : Use 0.1M HCl/NaOH at 80°C for 24 hours.
- Oxidative stress : 3% H₂O₂ at room temperature.
- Photolytic exposure : UV light (320–400 nm) for 48 hours.
Monitor degradation products via HPLC-DAD and compare retention times to known impurities (e.g., Zolmitriptan-related compound E) .
Advanced Consideration :
Apply kinetic modeling (e.g., Arrhenius equation) to predict shelf-life under storage conditions. For solid-state stability, use differential scanning calorimetry (DSC) to detect polymorphic transitions .
Q. How should researchers address conflicting data on this compound’s receptor binding affinity?
Advanced Research Focus
Contradictions in serotonin receptor (5-HT₁B/₁D) binding assays may stem from:
- Assay type : Radioligand vs. functional cAMP inhibition.
- Tissue source : Recombinant vs. native receptors.
Resolution Strategy :
Standardize assay conditions (e.g., buffer pH, temperature).
Use reference agonists (e.g., sumatriptan) as internal controls.
Validate findings with orthogonal methods (e.g., calcium flux assays) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Basic Research Focus
- Engineering controls : Use fume hoods with ≥100 ft/min face velocity to limit airborne exposure.
- Personal protective equipment (PPE) : Nitrile gloves, safety goggles, and NIOSH-approved respirators for powder handling .
- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste per local regulations .
Advanced Consideration :
Monitor occupational exposure via air sampling and biological monitoring (e.g., urinary metabolites). Establish permissible exposure limits (PELs) using OSHA/NIOSH guidelines .
Q. How can researchers optimize formulations for enhanced this compound bioavailability?
Advanced Research Focus
- Nanoparticulate systems : Solid lipid nanoparticles (SLNs) improve nasal mucosa permeability. Optimize using Box-Behnken design variables (lipid concentration, surfactant ratio) .
- Excipient screening : Test solubility enhancers (e.g., cyclodextrins) via phase-solubility studies.
Stability Table for SLN Formulations :
Parameter | Optimal Range | Method |
---|---|---|
Particle size | 80–120 nm | Dynamic light scattering |
Zeta potential | ±30 mV | Electrophoresis |
Entrapment efficiency | ≥75% | Ultracentrifugation |
What unresolved questions exist regarding this compound’s role in migraine therapy?
Future Research Directions
Drug-drug interactions : Assess CYP3A4 inhibition/induction potential using human liver microsomes.
Blood-brain barrier (BBB) penetration : Compare in situ perfusion models with PET imaging data .
Long-term safety : Conduct genotoxicity assays (Ames test, micronucleus) to rule out mutagenic risk .
Eigenschaften
CAS-Nummer |
251451-30-6 |
---|---|
Molekularformel |
C16H21N3O3 |
Molekulargewicht |
303.36 g/mol |
IUPAC-Name |
N,N-dimethyl-2-[5-[[(4S)-2-oxo-1,3-oxazolidin-4-yl]methyl]-1H-indol-3-yl]ethanamine oxide |
InChI |
InChI=1S/C16H21N3O3/c1-19(2,21)6-5-12-9-17-15-4-3-11(8-14(12)15)7-13-10-22-16(20)18-13/h3-4,8-9,13,17H,5-7,10H2,1-2H3,(H,18,20)/t13-/m0/s1 |
InChI-Schlüssel |
GZYCQRZFJIZOKU-ZDUSSCGKSA-N |
SMILES |
C[N+](C)(CCC1=CNC2=C1C=C(C=C2)CC3COC(=O)N3)[O-] |
Isomerische SMILES |
C[N+](C)(CCC1=CNC2=C1C=C(C=C2)C[C@H]3COC(=O)N3)[O-] |
Kanonische SMILES |
C[N+](C)(CCC1=CNC2=C1C=C(C=C2)CC3COC(=O)N3)[O-] |
Piktogramme |
Irritant |
Synonyme |
(4S)-4-[[3-[2-(Dimethyloxidoamino)ethyl]-1H-indol-5-yl]methyl-2-oxazolidinone; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.